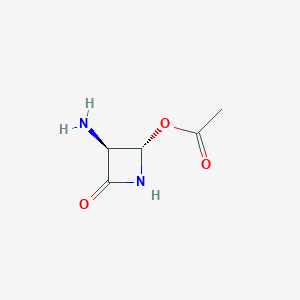
(3S,4S)-3-amino-4-acetoxy-azetidin-2-one
Cat. No. B8528910
M. Wt: 144.13 g/mol
InChI Key: KTIXRADTIPRGDB-WUJLRWPWSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07196099B2
Procedure details


Acetic acid 3-benzyloxycarbonylamino-4-oxo-azetidin-2-yl ester (100 mg, 0.36 mmol) was hydrogenated on a Parr shaker over 10% palladium on carbon (100 mg) in ethyl acetate (20 ml) at 50 psi for 5 h. The mixture was filtered through Celite and evaporated. Acetic acid 3-amino-4-oxo-azetidin-2-yl ester was obtained in quantitative yield.
Name
Acetic acid 3-benzyloxycarbonylamino-4-oxo-azetidin-2-yl ester
Quantity
100 mg
Type
reactant
Reaction Step One



Name
Acetic acid 3-amino-4-oxo-azetidin-2-yl ester
Identifiers


|
REACTION_CXSMILES
|
C(OC([NH:11][CH:12]1[C:15](=[O:16])[NH:14][CH:13]1[O:17][C:18](=[O:20])[CH3:19])=O)C1C=CC=CC=1>[Pd].C(OCC)(=O)C>[NH2:11][CH:12]1[C:15](=[O:16])[NH:14][CH:13]1[O:17][C:18](=[O:20])[CH3:19]
|
Inputs


Step One
|
Name
|
Acetic acid 3-benzyloxycarbonylamino-4-oxo-azetidin-2-yl ester
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1C(NC1=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
Acetic acid 3-amino-4-oxo-azetidin-2-yl ester
|
|
Type
|
product
|
|
Smiles
|
NC1C(NC1=O)OC(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
